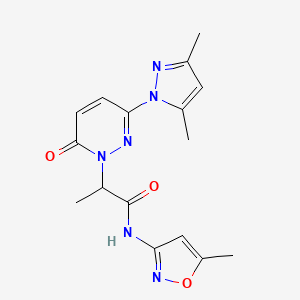

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Descripción

2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an N-(5-methylisoxazol-3-yl)propanamide side chain. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its bioisosteric versatility, often contributing to hydrogen-bonding interactions in medicinal chemistry. The 3,5-dimethylpyrazole group enhances lipophilicity and metabolic stability, while the 5-methylisoxazole substituent may influence target binding due to its electron-rich aromatic system. Structural elucidation of such compounds typically employs crystallographic tools like the SHELX system , which is widely used for small-molecule refinement.

Propiedades

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-9-7-10(2)21(18-9)14-5-6-15(23)22(19-14)12(4)16(24)17-13-8-11(3)25-20-13/h5-8,12H,1-4H3,(H,17,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKDODIEBDBHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a complex organic molecule with potential therapeutic applications. Its structural features, including a pyrazole ring, pyridazine moiety, and an isoxazole substituent, suggest diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 302.34 g/mol. The unique combination of functional groups is indicative of potential interactions with biological targets.

Biological Activity Overview

Preliminary studies have indicated that compounds similar to this one exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various pathogens.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.

Anticancer Activity

A study evaluated the cytotoxic effects of related pyrazole compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs could significantly inhibit cell growth in neuroblastoma and glioblastoma models. For instance, a related compound showed an LC50 (lethal concentration for 50% of cells) of 200 nM in U87 glioblastoma cells .

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| Compound A | U87 | 200 |

| Compound B | BE | 18.9 |

| Compound C | SK | >3000 |

Antimicrobial Activity

Research has shown that pyrazole derivatives possess antimicrobial properties. For example, methyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-4-carboxylate demonstrated significant antibacterial activity against Gram-positive bacteria . The structure-function relationship highlights the importance of the pyrazole ring in enhancing bioactivity.

Anti-inflammatory Effects

Studies on related compounds have shown promising anti-inflammatory effects. For instance, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-YL) derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may also contribute to reducing inflammation through similar mechanisms.

Mechanistic Insights

Understanding the mechanism of action for this compound involves exploring its interactions with cellular targets. Research indicates that pyrazole derivatives can interfere with tubulin polymerization, which is crucial for mitosis in cancer cells . Additionally, they may modulate signaling pathways involved in inflammation and immune responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of pyridazinone and pyrazole derivatives. Below is a structural and functional comparison with analogous compounds from recent literature:

Structural Features and Molecular Properties

Functional and Pharmacological Insights

- Target Compound vs. The sulfanyl linker may confer flexibility, whereas the target compound’s rigid pyridazinone-pyrazole system could enhance binding specificity .

- Target Compound vs. Alkyl-Substituted Analog (): The alkyl chain in ’s compound increases molecular weight and lipophilicity (clogP ~3.5 estimated), favoring blood-brain barrier penetration.

Target Compound vs. Thiadiazole Derivative (): The thiadiazole ring in ’s compound introduces sulfur, which can enhance metabolic stability and π-π interactions. However, the isoxazole in the target compound may offer superior hydrogen-bonding capacity due to its oxygen and nitrogen atoms, critical for kinase or protease inhibition .

Q & A

Q. What are the key synthetic strategies for constructing the pyridazinone-pyrazole-isoxazole core in this compound?

The synthesis involves sequential heterocycle assembly. For example, pyridazinone formation can be achieved via cyclization of hydrazine derivatives with diketones, followed by functionalization with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) . The isoxazole-3-amine moiety is typically introduced via nucleophilic substitution or amidation. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylation or hydrolysis of the pyridazinone ring .

Q. How can researchers validate the molecular structure of this compound?

Use multi-spectral analysis:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole methyl groups at δ ~2.2–2.5 ppm, pyridazinone carbonyl at δ ~165–170 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and torsional strain in the pyridazinone-pyrazole linkage .

Q. What are common pitfalls in achieving high yields during synthesis?

- Low regioselectivity : The pyridazinone’s 3-position is more reactive than the 4-position, but steric hindrance from the 3,5-dimethylpyrazole group can reduce coupling efficiency. Use bulky bases (e.g., DBU) to enhance selectivity .

- Hydrolysis sensitivity : The pyridazinone’s carbonyl group is prone to hydrolysis under acidic conditions. Maintain pH >7 during aqueous workups .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Molecular docking : Screen against target proteins (e.g., kinases) using the pyridazinone’s carbonyl as a hydrogen-bond acceptor and the isoxazole’s nitrogen for π-π stacking .

- QSAR studies : Correlate substituent effects (e.g., pyrazole methyl groups) with logP and solubility to optimize pharmacokinetics .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-response assays : Test across multiple cell lines to distinguish target-specific effects from cytotoxicity.

- Off-target profiling : Use kinase inhibitor panels or proteomics to identify non-specific binding .

- Metabolic stability studies : Assess if rapid degradation (e.g., via hepatic CYP450 enzymes) contributes to inconsistent in vitro/in vivo results .

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Isoxazole substitution : Replace the 5-methyl group with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Pyridazinone bioisosteres : Substitute the carbonyl with a sulfonamide to resist hydrolysis while maintaining hydrogen-bonding capacity .

Q. What strategies optimize regioselectivity in pyridazinone functionalization?

- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution at the pyridazinone’s 4-position .

- Microwave-assisted synthesis : Enhance reaction kinetics to favor thermodynamically stable products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.